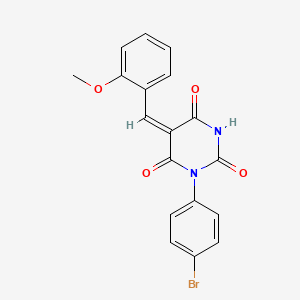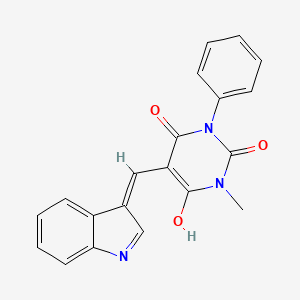
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Indolylmaleimide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of indolocarbazoles and is known to exhibit various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiangiogenic properties. Studies have shown that 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide inhibits the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity has been linked to the suppression of tumor growth and angiogenesis. 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, thereby reducing inflammation.
Wirkmechanismus
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide acts as a potent inhibitor of PKC activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting the activation of various cellular pathways. Additionally, 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to inhibit the activity of other kinases, such as mitogen-activated protein kinase (MAPK) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes.
Biochemical and Physiological Effects:
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and suppression of angiogenesis. Studies have shown that 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PKC inhibition. However, one of the limitations of 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide can exhibit off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective PKC inhibitors based on the structure of 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide. Additionally, further studies are needed to investigate the potential therapeutic applications of 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide in various diseases, such as cancer, inflammation, and angiogenesis. Finally, the development of more effective drug delivery systems for 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide could improve its bioavailability and efficacy in vivo.
Synthesemethoden
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide can be synthesized through various methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with indole-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. Another method involves the reaction of indole-3-carboxaldehyde with 1,3-diphenyl-1H-pyrazole-4-carboxylic acid in the presence of trifluoroacetic acid and acetic anhydride.
Eigenschaften
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-methyl-3-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-22-18(24)16(11-13-12-21-17-10-6-5-9-15(13)17)19(25)23(20(22)26)14-7-3-2-4-8-14/h2-12,24H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHVCJMPJZKMPI-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C2=CC=CC=C2)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C2=CC=CC=C2)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-methyl-3-phenylpyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide](/img/structure/B5972232.png)
methanone](/img/structure/B5972244.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5972251.png)
![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)
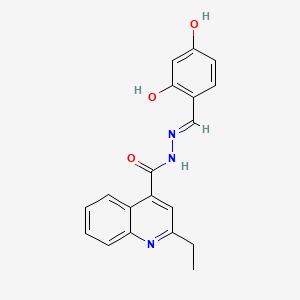
![2-{4-(2-chlorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5972275.png)
![2-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5972278.png)
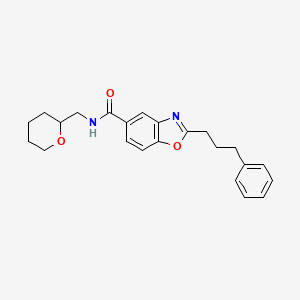
![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)
![N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B5972310.png)
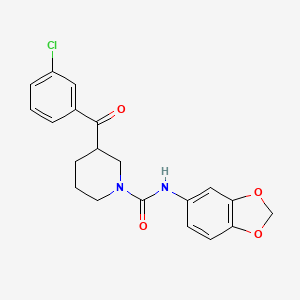
![N-[3-(benzoylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5972319.png)
